2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-Methoxyphenoxy)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of medicinal chemistry, particularly in the development of drugs for the treatment of various diseases. In
Scientific Research Applications
Polymer Stability Enhancement
The compound under discussion, due to its structural similarity to phenols and hindered amine stabilizers (HAS), may have potential applications in enhancing the stability of polymers against photo-oxidation and thermo-oxidation. Phenols and HAS are known to be effective in stabilizing polymers like polypropylene by preventing degradation caused by exposure to light and heat. The efficiency of such stabilizers is influenced by their molecular structure, with combined phenol/HAS systems showing significantly higher efficiency compared to individual components or symmetrical systems. This suggests that derivatives of the compound , particularly those with substituted phenol and piperidine groups, could be explored for their stabilizing effects on polymers, offering potentially improved performance in applications requiring long-term durability and resistance to environmental stressors (Mosnáček et al., 2003).
Organic Synthesis and Catalysis
The structure of the compound suggests potential utility in organic synthesis and catalysis, particularly in reactions involving the formation of carbon-nitrogen bonds and the functionalization of aromatic systems. For instance, compounds with aminopyridine and piperidine motifs are known to serve as ligands in transition metal-catalyzed reactions, facilitating processes such as C-H arylation. This can be useful in the synthesis of ortho-arylated phenoxypyridines, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and organic materials. The ability to selectively functionalize aromatic compounds through such catalytic processes opens up pathways for the efficient synthesis of complex organic molecules with diverse biological and material applications (Chu et al., 2009).
Antimicrobial and Antioxidant Activities
Derivatives of the compound may exhibit antimicrobial and antioxidant activities, making them candidates for investigation in pharmaceutical and material science research. The structural elements present in the compound, such as the methoxyphenoxy and piperidinyl groups, are often associated with biological activity. Compounds incorporating these motifs have been explored for their potential to inhibit microbial growth and to protect against oxidative stress. Research in this area could lead to the development of new antimicrobial agents and antioxidants, with applications ranging from healthcare to the preservation of materials susceptible to degradation by microorganisms and oxidative processes (Wardkhan et al., 2008).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4/c1-15-6-5-9-19(21-15)26-16-10-12-22(13-11-16)20(23)14-25-18-8-4-3-7-17(18)24-2/h3-9,16H,10-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVYBIXEEFITPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.